molecular formula C18H18N2O2 B163758 1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one CAS No. 288862-83-9

1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one

Cat. No.: B163758
CAS No.: 288862-83-9
M. Wt: 294.3 g/mol
InChI Key: VPZHQLPAKFVGKX-UHFFFAOYSA-N
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Scientific Research Applications

PHOP has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the activity and inhibition of FAAH.

    Biology: Employed in studies investigating the role of fatty acid amides in biological systems.

    Medicine: Potential therapeutic applications in the treatment of conditions related to the endocannabinoid system, such as pain and inflammation.

    Industry: Utilized in the development of new pharmaceuticals targeting FAAH and related enzymes.

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHOP involves several key steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the main molecular framework, often through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are critical for the inhibitory activity of PHOP. This can include halogenation, alkylation, or acylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of PHOP would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PHOP undergoes several types of chemical reactions, including:

    Oxidation: PHOP can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within PHOP, potentially altering its inhibitory activity.

    Substitution: Various substitution reactions can be employed to introduce different substituents into the PHOP molecule, which can be useful for structure-activity relationship studies.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various reduced forms of PHOP.

Comparison with Similar Compounds

Similar Compounds

    URB597: Another potent FAAH inhibitor with a similar mechanism of action.

    PF-04457845: A selective FAAH inhibitor with high potency and specificity.

    JZL184: Inhibits monoacylglycerol lipase (MAGL), another enzyme involved in endocannabinoid metabolism.

Uniqueness of PHOP

PHOP is unique due to its extremely low inhibition constants and high selectivity for FAAH compared to other enzymes. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents targeting FAAH .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-15(18-20-17-16(22-18)12-7-13-19-17)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHQLPAKFVGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435440
Record name PHOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288862-83-9
Record name PHOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288862-83-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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